molecular formula C20H19NO7 B2979999 2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 300674-60-6

2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2979999
CAS No.: 300674-60-6
M. Wt: 385.372
InChI Key: OBEFHOTYVDNFBI-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an α-haloketone under basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where the benzofuran derivative is reacted with 2-methoxyethanol in the presence of a strong acid catalyst.

    Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: The methoxy group is added through a nucleophilic substitution reaction, where the nitrophenyl derivative is reacted with methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide as bases, and nucleophiles like thiols or amines.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronics or as a building block for novel polymers.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group could be involved in redox reactions, while the benzofuran core may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl 2-methyl-5-[(4-aminophenyl)methoxy]-1-benzofuran-3-carboxylate: Similar structure but with an amino group instead of a nitro group, which may alter its reactivity and biological activity.

    2-Methoxyethyl 2-methyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate: Contains a chloro group, which can affect its electronic properties and reactivity.

Uniqueness

2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to the presence of both a nitro group and a methoxyethyl ester, which can participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO7/c1-13-19(20(22)26-10-9-25-2)17-11-16(7-8-18(17)28-13)27-12-14-3-5-15(6-4-14)21(23)24/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEFHOTYVDNFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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